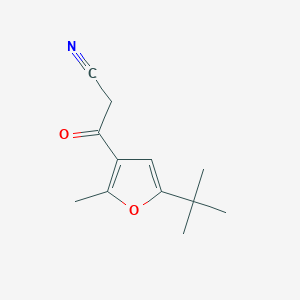
3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile is an organic compound characterized by a furan ring substituted with tert-butyl and methyl groups, and a nitrile group attached to a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile typically involves the reaction of 5-tert-butyl-2-methylfuran with a suitable nitrile precursor under controlled conditions. One common method involves the use of acylmethylenetriphenylphosphoranes to introduce the nitrile group . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents like selenium dioxide can be used for oxidation reactions.
Reduction: Hydrogenation catalysts such as palladium on carbon are commonly used for reducing nitriles to amines.
Substitution: Nucleophiles like hydrazine can be used for substitution reactions, leading to the formation of hydrazones or pyrazolines.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Hydrazones, pyrazolines
科学研究应用
3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and nitrile group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-tert-Butyl-2-methylfuran-3-yl)methanol
- Diethyl (Е)-{1-[5-(tert-butyl)-3-(methyl)furan-2-yl]-3-oxobut-1-en-1-yl}phosphonate
Uniqueness
3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research applications.
生物活性
Overview of 3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile
This compound is a synthetic organic compound that belongs to a class of nitriles, which are characterized by the presence of a cyano group (-C≡N). This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The structure of this compound can be described as follows:
- Furan Ring : A five-membered aromatic ring containing one oxygen atom.
- Tert-butyl Group : A bulky substituent that influences the compound's lipophilicity and biological interactions.
- Oxopropanenitrile Group : A functional group that may contribute to various biological activities, including enzyme inhibition.
Antioxidant Properties
Research has indicated that compounds containing furan rings often exhibit antioxidant properties. The presence of the tert-butyl group may enhance the stability and reactivity of the compound, potentially leading to increased radical scavenging activity.
Enzyme Inhibition
Compounds with similar structures have shown potential as enzyme inhibitors. For instance, they might interact with enzymes involved in metabolic pathways or signal transduction, which could have implications in treating diseases such as cancer or diabetes.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related compounds have been studied extensively. For example:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 5-Tert-butyl-2-methylfuran | Antioxidant, Antimicrobial | [Research Study A] |
| Nitrile Derivatives | Enzyme Inhibition | [Research Study B] |
Future Research Directions
Further investigation is needed to elucidate the specific biological mechanisms of this compound. Potential areas for future research include:
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Understanding how the compound interacts with biological targets at the molecular level.
- Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the chemical structure affect biological activity.
属性
IUPAC Name |
3-(5-tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-9(10(14)5-6-13)7-11(15-8)12(2,3)4/h7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIYXXHOSBPMTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372456 |
Source


|
| Record name | 3-(5-tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-65-0 |
Source


|
| Record name | 3-(5-tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














